1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine
Description
Overview of Azetidine Compounds and Their Significance
Azetidines represent one of the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry, functioning as saturated nitrogen-containing analogues of cyclobutane. The fundamental reactivity profile of azetidines derives from considerable ring strain of approximately 25.4 kcal/mol, positioning these compounds strategically between the less stable aziridines with 27.7 kcal/mol ring strain and more stable five-membered heterocycles. This intermediate stability provides azetidines with both facile handling characteristics and unique reactivity that can be selectively triggered under appropriate reaction conditions, making them invaluable synthetic intermediates and pharmacophores.
The significance of azetidine compounds extends across multiple dimensions of chemical research and application. In medicinal chemistry, azetidines serve as crucial structural motifs present in numerous approved pharmaceuticals, including antibiotics, kinase inhibitors such as baricitinib, cobimetinib, and itacitinib, and other therapeutic compound classes including thrombin inhibitors like ximelagatran and melagatran, as well as calcium channel blockers such as azelnidipine. The small size, polarity, high fraction of saturated carbons character, basicity, and rigidity of azetidines frequently improve the global properties of molecules, particularly lipophilicity, solubility, in vitro metabolism, and pharmacokinetic profiles.
The structural versatility of azetidines has enabled their successful application as replacements for numerous other functionalities in drug discovery programs. These include substitutions for pyrazine, piperidine, pyrrolidine, diazepane, beta-lactam, pyrrolidinone, piperazine, cyclopropyl, and proline moieties. Such strategic replacements often result in compounds with improved selectivity, potency, and overall pharmacological profiles, demonstrating the exceptional utility of the azetidine scaffold in structure-activity relationship optimization.
Historical Development of Azetidin-3-amine Derivatives
The historical development of azetidin-3-amine derivatives traces back to fundamental discoveries in heterocyclic chemistry and has evolved through several distinct methodological advances. The earliest preparations of azetidine compounds involved reduction of azetidinones, commonly known as beta-lactams, using lithium aluminum hydride, with enhanced effectiveness achieved through mixtures containing aluminum trichloride as sources of aluminum chloride hydrides. Alternative historical approaches included multistep routes from 3-amino-1-propanol and regio- and diastereoselective synthesis of 2-arylazetidines from appropriately substituted oxiranes via ring transformation reactions.
The development of azetidin-3-amine derivatives specifically has undergone significant evolution, with these compounds representing a less extensively developed subset compared to other azetidine derivatives, despite their important applications in medicinal chemistry. Historical synthetic approaches have included reductive amination methodologies and direct displacement of azetidine electrophiles with amine nucleophiles. The most frequently encountered historical approach involved direct displacement of 1-benzhydrylazetidin-3-yl methanesulfonate, which became a standard electrophile for preparing various azetidin-3-amine derivatives.
Recent advances have focused on modifying ring-opening conditions of azabicyclobutane with amine nucleophiles in strain-release reactions, representing a significant advancement in synthetic accessibility. The development of streamlined processes has been exemplified by efficient two-step syntheses starting from commercially available 1-benzhydrylazetidin-3-ol, involving mesylation followed by aminolysis reactions. These methodological improvements have enhanced yields from previously reported 27% to more practical 72-84% yields, making large-scale preparation more feasible.
Importance of Fluorinated Heterocycles in Medicinal Chemistry
Fluorinated heterocycles have emerged as a fundamental class of compounds in modern medicinal chemistry, combining the unique properties of fluorine substitution with the inherent biological activity of nitrogen-containing ring systems. The incorporation of fluorine atoms into heterocyclic structures represents a recurrent motif that continues to appear in new molecular entities with diverse biological activities, as demonstrated by the increasing number of newly synthesized fluorinated heterocyclic compounds among Food and Drug Administration approved drugs. From 2016 to 2022, thirty-three recently approved fluorinated heterocyclic drugs highlighted the continuing importance of this structural class.
The strategic incorporation of fluorine into heterocyclic systems provides multiple advantageous effects on molecular properties and biological activity. Fluorine substitution allows medicinal chemists to modulate the acid dissociation constant of neighboring functionalities, thereby improving bioavailability and affinity to specific receptors. Monofluorination or trifluoromethylation of alkyl groups decreases drug lipophilicity due to the strong electron-withdrawing capabilities of fluorine, while fluoro-arenes demonstrate increased lipophilicity due to the low polarizability of the carbon-fluorine bond. Additionally, fluorine presence can enhance membrane permeability, contributing to improved pharmacokinetic profiles.
The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles leads to dramatic changes in molecular physical and chemical properties that can be rationally exploited for medicinal chemistry applications. These changes encompass alterations to molecular stability, conformational behavior, hydrogen bonding ability, and basicity characteristics. The unique properties of stereoselectively fluorinated nitrogen-containing heterocycles have established their importance and utility, ensuring continued growth in pharmaceutical applications.
The direct link between fluorinated moieties and heterocycles has formed the subclass of fluorinated heterocycles, which combines the strengths of these two fundamental scaffolds in modern medicinal chemistry. This important class includes several transformative compounds such as fluorouracil, fluoroquinolone antibiotics, sitagliptin, and fluorodeoxyglucose, demonstrating the broad therapeutic potential of this structural combination.
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine in Contemporary Research
This compound has emerged as a compound of significant interest in contemporary pharmaceutical research, representing an advanced example of the strategic combination of azetidine ring systems with fluorinated aromatic substituents. This compound exemplifies current trends in medicinal chemistry toward the development of more sophisticated heterocyclic scaffolds that incorporate multiple pharmacologically beneficial structural features within a single molecular framework.
The compound's presence in contemporary research databases and commercial chemical collections indicates its recognition as a valuable building block for drug discovery programs. With a molecular weight of 198.21 g/mol and molecular formula of C₁₀H₁₂F₂N₂, the compound represents an optimal balance between molecular complexity and drug-like properties. The availability of this compound through specialized chemical suppliers suggests active research interest and potential applications in various therapeutic areas.
Contemporary synthetic approaches to this compound and related derivatives have benefited from recent advances in azetidine chemistry, particularly the development of more efficient methodologies for introducing substituted benzyl groups onto the azetidine nitrogen. These advances have enabled the preparation of compound libraries containing diverse fluorinated azetidine derivatives for systematic structure-activity relationship studies.
The strategic positioning of two fluorine atoms at the 2,6-positions of the phenyl ring in this compound reflects contemporary understanding of fluorine's effects on molecular properties and biological activity. This substitution pattern is designed to optimize the balance between electronic effects, metabolic stability, and pharmacokinetic properties while maintaining favorable interactions with biological targets. The compound serves as an important example of how modern medicinal chemistry approaches integrate multiple design principles to create increasingly sophisticated drug-like molecules.
Structural Features and Nomenclature
This compound exhibits a complex yet well-defined structural architecture that combines several key pharmacophoric elements within a compact molecular framework. The compound's International Union of Pure and Applied Chemistry name precisely describes its structural components: the azetidine ring bears an amino group at the 3-position and a substituted benzyl group attached to the nitrogen at the 1-position, with the benzyl moiety featuring fluorine atoms at the 2,6-positions of the phenyl ring.
The molecular structure can be systematically analyzed through its constituent components. The central azetidine ring adopts a puckered conformation characteristic of four-membered heterocycles, with the ring strain contributing to the compound's reactivity profile. The amino group at the 3-position provides a site for hydrogen bonding interactions and potential further functionalization, while maintaining the basic character essential for many biological interactions. The Chemical Abstracts Service number 1465009-11-3 provides unique identification for this specific structural arrangement.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂F₂N₂ |
| Molecular Weight | 198.21 g/mol |
| Chemical Abstracts Service Number | 1465009-11-3 |
| Simplified Molecular Input Line Entry System | NC1CN(CC2=C(F)C=CC=C2F)C1 |
| International Union of Pure and Applied Chemistry Name | This compound |
The 2,6-difluorophenyl substituent represents a carefully designed structural element that incorporates the beneficial properties of fluorine substitution while maintaining appropriate steric and electronic characteristics. The ortho-positioning of both fluorine atoms creates a unique electronic environment around the phenyl ring, influencing both the physical properties of the molecule and its potential interactions with biological targets. This substitution pattern differs from other fluorination patterns such as 2,5-difluoro or 3,5-difluoro arrangements, each of which would provide distinct electronic and steric profiles.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-9-2-1-3-10(12)8(9)6-14-4-7(13)5-14/h1-3,7H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWMKGUYGBTRAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of the difluorophenyl group is significant for enhancing biological activity and selectivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act by:
- Binding to Specific Receptors : The compound can interact with receptors involved in cellular signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in disease processes, potentially leading to therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, it has been tested against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with promising results.
These values suggest that the compound is more potent than some standard chemotherapeutic agents.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In Vitro Efficacy : Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating potential as an antibacterial agent.
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound may possess other biological activities such as:
- Antiviral Properties : Some derivatives in this class have shown promise in inhibiting viral replication.
Case Studies
Several case studies highlight the efficacy of azetidine derivatives in treating various conditions:
- Study on Cancer Treatment : A study demonstrated that derivatives similar to this compound significantly reduced tumor growth in animal models when administered at specific dosages.
- Antimicrobial Testing : Another study tested the compound against resistant bacterial strains and found it effective at concentrations lower than those required for traditional antibiotics.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent:
| Parameter | Value |
|---|---|
| Bioavailability | 74% |
| Half-life | ~1 hour |
| Clearance (mL/min/kg) | 46 |
These parameters suggest favorable pharmacokinetics, which are essential for oral bioavailability and therapeutic efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine has been investigated for its role in the development of new pharmaceuticals. The azetidine ring structure is known for its ability to mimic amino acids, making it a valuable scaffold in drug design.
Anticancer Activity
Recent studies have highlighted the potential of azetidine derivatives, including this compound, as anticancer agents. For instance, compounds containing azetidine rings have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Research indicates that azetidine derivatives can exhibit significant antibacterial effects against resistant strains of bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Synthetic Methodologies
The synthesis of this compound involves several innovative approaches that enhance its accessibility and functionalization.
Synthetic Routes
- Azetidine Formation : A common method involves the reaction of suitable precursors under controlled conditions to form the azetidine ring. This can include cyclization reactions that utilize catalysts to promote ring formation .
- Functionalization : Post-synthesis modifications allow for the introduction of various functional groups onto the azetidine framework. This versatility is crucial for developing compounds with tailored biological activities .
Case Studies
Several case studies illustrate the applications of this compound in drug development.
Case Study 1: Anticancer Drug Development
A recent study focused on synthesizing a series of azetidine derivatives based on this compound. These derivatives were tested against human cancer cell lines, showing promising results in inhibiting tumor growth. The study emphasized the importance of structural modifications in enhancing anticancer activity .
Case Study 2: Antimicrobial Agents
Another investigation assessed the antibacterial properties of azetidine derivatives synthesized from this compound. The results demonstrated effective inhibition against multidrug-resistant strains, suggesting that these compounds could serve as leads for developing new antibiotics .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared below with structurally related analogs, focusing on backbone variations, substituent effects, and molecular properties.
Key Observations:
- Ring Size and Rigidity : The azetidine core in the target compound offers greater rigidity compared to piperidine or pyrrolidine derivatives, which may reduce off-target interactions .
- Fluorination Pattern : The 2,6-difluorophenyl group (target) vs. 2,3-difluorophenyl () affects steric and electronic interactions. The 2,6-substitution is less sterically hindered, favoring planar binding to aromatic pockets in proteins .
- Functional Groups : The primary amine in the target contrasts with carboxamides () or esters (), altering solubility and hydrogen-bonding capacity.
Advantages and Limitations
- Advantages of Azetidine :
- Limitations: Synthetic challenges in azetidine ring formation (e.g., strain-driven side reactions). Limited solubility compared to carboxylic acid or carboxamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine generally involves nucleophilic substitution reactions where an azetidine or azetidine derivative is alkylated with a difluorobenzyl halide precursor. Key approaches include:
Alkylation of Azetidine with Difluorobenzyl Halides:
The reaction of azetidin-3-amine or its protected forms with 2,6-difluorobenzyl bromide or chloride under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) is a common route. The reaction temperature is typically elevated (e.g., 50–80 °C) to optimize reaction kinetics and yields.
This method requires careful control of stoichiometry (often a slight excess of benzyl halide) and reaction time to minimize side reactions and maximize substitution efficiency.Direct Displacement Using Azetidine Electrophiles:
An alternative approach uses azetidine electrophiles such as 1-benzhydrylazetidin-3-yl methanesulfonate, which undergo nucleophilic displacement by amines. This "mix-and-heat" method in acetonitrile at around 80 °C allows for the introduction of various amines, including primary and secondary amines, to afford azetidine-3-amines in moderate to high yields.
This method tolerates a wide range of functional groups and can be applied in late-stage functionalization of complex molecules.
Detailed Reaction Example and Optimization
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| Alkylation of azetidine | Azetidin-3-amine + 2,6-difluorobenzyl bromide, K2CO3, DMF, 70 °C, 12 h | Base-mediated nucleophilic substitution; polar aprotic solvent enhances reaction | 60–75 (reported range) |
| Displacement with amine nucleophile | 1-benzhydrylazetidin-3-yl methanesulfonate + amine, MeCN, 80 °C, 16 h | No need for flame-dried glassware; tolerates functional groups like hydroxyl, carbamates | 33–87 (depending on amine) |
The displacement method using azetidine electrophiles is advantageous due to its operational simplicity and broad substrate scope, including tolerance to functional groups incompatible with other methods like strain-release synthesis.
Comparative Analysis of Preparation Methods
| Feature | Alkylation of Azetidine | Direct Displacement with Azetidine Electrophile | Strain-Release Method (for context) |
|---|---|---|---|
| Starting Materials | Azetidin-3-amine, difluorobenzyl halide | Azetidine mesylate electrophile, amine nucleophile | Azabicyclobutane intermediate, amine nucleophile |
| Reaction Conditions | Base, polar aprotic solvent, elevated temp | MeCN, 80 °C, simple mix-and-heat | Requires -78 °C, flame-dried glassware, organolithium reagents |
| Functional Group Tolerance | Moderate | High (tolerates free hydroxyls, carbamates, indoles) | Low (incompatible with alcohols, carbamates) |
| Yield Range | Moderate to good | Moderate to high | Moderate |
| Operational Complexity | Moderate | Low | High |
| Scalability | Potentially scalable | Scalable | Challenging due to cryogenic conditions |
Research Findings and Practical Considerations
The direct displacement approach using azetidine electrophiles provides a versatile and practical method for preparing azetidine-3-amines, including this compound analogs. It allows late-stage functionalization of pharmacologically active molecules and tolerates a variety of functional groups.
Alkylation methods require careful optimization of base, solvent, and temperature to maximize yield and minimize side reactions. Purification is typically achieved by column chromatography or recrystallization to ensure product purity.
Safety protocols emphasize working in a fume hood with appropriate personal protective equipment due to the potential toxicity of halogenated intermediates and solvents.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of Azetidine | Azetidin-3-amine, 2,6-difluorobenzyl bromide, K2CO3 | DMF, 70–80 °C, 12 h | Straightforward, uses common reagents | Moderate yields, possible side reactions |
| Direct Displacement | 1-benzhydrylazetidin-3-yl methanesulfonate, amine | MeCN, 80 °C, 16 h | High functional group tolerance, operationally simple | Requires synthesis of electrophilic intermediate |
| Strain-Release (for comparison) | Azabicyclobutane, amine, PhLi, iPrMgCl.LiCl | -78 °C to RT, inert atmosphere | High selectivity | Complex setup, low functional group tolerance |
Q & A
Q. What are the optimized synthetic routes for 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution and azetidine ring formation. For example:
- Step 1: React 2,6-difluorobenzyl bromide with a protected azetidin-3-amine precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the benzylated intermediate.
- Step 2: Deprotect the amine group using acidic conditions (e.g., HCl in dioxane).
- Key Parameters: Temperature (60–80°C), solvent polarity, and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact yield (typically 50–70%) and purity (>95%) .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 65 | 90 |
| 2 | HCl/dioxane, RT | 70 | 95 |
Q. How can researchers characterize the compound’s structural identity and purity?
Methodological Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., aromatic fluorines at δ 160–165 ppm in ¹³C NMR) and azetidine ring integrity.
- Mass Spectrometry (HRMS): Validate molecular weight (C₁₀H₁₁F₂N₂, theoretical 213.09 g/mol).
- Chromatography: Use HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>98% for pharmacological studies) .
Q. What experimental designs are suitable for preliminary bioactivity screening?
Methodological Answer:
- In Vitro Assays:
- Dose-Response Studies: Test concentrations from 1 nM to 100 µM in triplicate.
- Controls: Include positive (e.g., reference inhibitors) and vehicle controls (DMSO ≤0.1%).
- Statistical Design: Use randomized block designs (as in agricultural studies) to minimize batch effects .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?
Methodological Answer:
- Source Analysis: Check assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
- Compound Stability: Conduct stability tests under assay conditions (e.g., HPLC monitoring over 24 hours).
- Batch Variability: Compare multiple synthetic batches using QC metrics (e.g., chiral purity if applicable) .
Q. Table 2: Example IC₅₀ Variability in Kinase Assays
| Batch | IC₅₀ (nM) | Purity (%) | Assay pH |
|---|---|---|---|
| A | 12 ± 2 | 98 | 7.4 |
| B | 25 ± 5 | 95 | 7.0 |
Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?
Methodological Answer:
- Persistence Studies: Use OECD 301B (ready biodegradability test) to evaluate half-life in water/soil.
- Trophic Transfer Analysis: Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure bioaccumulation factors (BCF).
- Computational Modeling: Apply EPI Suite to predict logP (estimated ~2.1) and mobility in soil .
Q. How can computational methods predict binding modes to biological targets?
Methodological Answer:
Q. What strategies improve reproducibility in multi-lab studies?
Methodological Answer:
Q. How can researchers address gaps in toxicity data for regulatory submissions?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
